[1, 1'-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II)
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Overview
Description
[1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) is an organometallic compound with the molecular formula C34H28Cl2CoFeP2. It is known for its application as a catalyst in various chemical reactions. The compound features a ferrocene backbone with diphenylphosphino groups and cobalt coordinated with two chloride ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) typically involves the reaction of [1, 1’-Bis(diphenyphosphino)ferrocene] with cobalt(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the chloride ions can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) species, while substitution reactions can produce a variety of cobalt complexes with different ligands .
Scientific Research Applications
[1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in biochemical reactions, although specific biological applications are less documented.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial chemistry for the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which [1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) exerts its effects involves the coordination of the cobalt center with various substrates. This coordination facilitates the activation of the substrates, allowing for the desired chemical transformations to occur. The diphenylphosphino groups play a crucial role in stabilizing the cobalt center and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
[1, 1’-Bis(diphenyphosphino)ferrocene]dichloronickel(II): Similar structure but with nickel instead of cobalt.
[1, 1’-Bis(diphenyphosphino)ferrocene]dichloropalladium(II): Similar structure but with palladium instead of cobalt.
Uniqueness
The uniqueness of [1, 1’-Bis(diphenyphosphino)ferrocene]dichlorocobalt(II) lies in its specific catalytic properties and the stability provided by the ferrocene backbone. The cobalt center offers distinct reactivity compared to nickel and palladium analogs, making it suitable for specific catalytic applications .
Properties
Molecular Formula |
C34H28Cl2CoFeP2 |
---|---|
Molecular Weight |
684.2 g/mol |
InChI |
InChI=1S/2C17H14P.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;+2;/p-2 |
InChI Key |
GODCBYSHZAJJDR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Co]Cl.[Fe] |
Origin of Product |
United States |
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